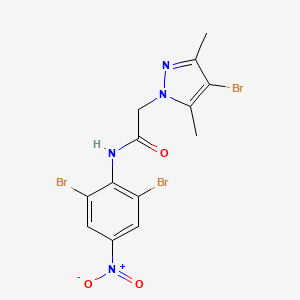![molecular formula C6H4N2OS B11466649 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one CAS No. 32278-38-9](/img/structure/B11466649.png)
7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for their wide range of pharmacological properties, including antipsychotic, anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one typically involves the cyclization of 2-aminothiazoles with various electrophilic reagents. One efficient method is the reaction of 2-aminothiazoles with fluorinated alkynoates under transition-metal-free conditions, resulting in good to excellent yields . Another approach involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes .
Industrial Production Methods: Industrial production of this compound may utilize scalable one-pot reactions that offer high yields and regioselectivity. These methods often employ readily available starting materials and mild reaction conditions to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolo[3,2-a]pyrimidin-7-ol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolo[3,2-a]pyrimidin-7-ol derivatives.
Substitution: Various substituted thiazolo[3,2-a]pyrimidin-7-one derivatives.
Scientific Research Applications
7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antipsychotic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Thiazolo[3,2-a]pyrimidin-3-ones
- Oxazolo[3,2-a]pyrimidin-7-ones
- Thiazolo[3,2-b]triazoles
Comparison: 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one stands out due to its unique structural features and diverse biological activities. Compared to thiazolo[3,2-a]pyrimidin-3-ones, it exhibits different reactivity and pharmacological profiles. Oxazolo[3,2-a]pyrimidin-7-ones share some similarities but differ in their oxygen-containing ring, which affects their chemical properties and biological activities .
Properties
CAS No. |
32278-38-9 |
|---|---|
Molecular Formula |
C6H4N2OS |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H4N2OS/c9-5-1-2-8-3-4-10-6(8)7-5/h1-4H |
InChI Key |
RJNRPLUDGBXSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CSC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11466566.png)
![6-benzyl-12,12-dimethyl-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11466569.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11466570.png)
![3-Chloro-N-{5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide](/img/structure/B11466578.png)
![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11466585.png)
![N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B11466588.png)
![methyl [4,7-bis(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11466589.png)

![2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B11466598.png)
![1-(tert-butyl)-4-(3,4-dimethoxyphenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11466617.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11466621.png)
![9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11466623.png)
![(3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B11466639.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11466644.png)
